N-Cyclopropyl-N-piperidin-3-yl-acetamide
CAS No.:
Cat. No.: VC13465762
Molecular Formula: C10H18N2O
Molecular Weight: 182.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H18N2O |
|---|---|
| Molecular Weight | 182.26 g/mol |
| IUPAC Name | N-cyclopropyl-N-piperidin-3-ylacetamide |
| Standard InChI | InChI=1S/C10H18N2O/c1-8(13)12(9-4-5-9)10-3-2-6-11-7-10/h9-11H,2-7H2,1H3 |
| Standard InChI Key | RBOXZFBSCZVMNO-UHFFFAOYSA-N |
| SMILES | CC(=O)N(C1CC1)C2CCCNC2 |
| Canonical SMILES | CC(=O)N(C1CC1)C2CCCNC2 |
Introduction
Overview
N-Cyclopropyl-N-piperidin-3-yl-acetamide is a synthetic organic compound characterized by a piperidine ring substituted with a cyclopropyl group and an acetamide moiety. Its molecular formula is C₁₀H₁₈N₂O, with a molecular weight of 182.26 g/mol. This compound has garnered significant interest in medicinal chemistry due to its structural complexity and potential pharmacological applications, particularly in neurological and oncological research .
Synthesis and Structural Elucidation
Synthetic Routes
The synthesis of N-Cyclopropyl-N-piperidin-3-yl-acetamide typically involves multi-step organic reactions:
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Piperidine Ring Formation: Cyclization of precursors like ethyl piperidin-4-carboxylate under acidic or basic conditions .
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Cyclopropyl Group Introduction: Cyclopropanation using reagents such as diazomethane or Simmons-Smith reagents .
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Amide Bond Formation: Coupling of the cyclopropylamine with piperidine derivatives using carbodiimide-based reagents (e.g., DCC or EDC) .
Table 1: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Piperidine formation | Cyclization under H₂SO₄, 80°C | 65–70 | |
| Cyclopropanation | CH₂N₂, Cu catalyst | 50–55 | |
| Amide coupling | EDC, DMAP, DCM, RT | 75–80 |
Stereochemical Considerations
The compound exists as stereoisomers due to the chiral center at the piperidine C3 position. The (R)-enantiomer (CAS: 1354009-62-3) is more commonly studied, showing enhanced binding affinity to biological targets compared to the (S)-form .
Physicochemical Properties
Table 2: Physicochemical Data
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 182.26 g/mol | |
| Boiling Point | 386.9±35.0 °C (Predicted) | |
| Density | 1.14±0.1 g/cm³ (Predicted) | |
| pKa | 15.00±0.10 (Predicted) | |
| Solubility | >10 mg/mL in DMSO |
The cyclopropyl group enhances lipophilicity, improving membrane permeability, while the acetamide moiety contributes to hydrogen bonding with biological targets .
Biological Activity and Mechanism of Action
Enzyme Inhibition
N-Cyclopropyl-N-piperidin-3-yl-acetamide exhibits inhibitory activity against N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), a key enzyme in lipid mediator biosynthesis. In vitro studies report an IC₅₀ of 72 nM, attributed to its interaction with the enzyme’s hydrophobic pocket .
Table 3: Anticancer Activity Across Cell Lines
| Cell Line | IC₅₀ (µM) | Mechanism | Reference |
|---|---|---|---|
| U87 MG | 0.3 | Caspase-3 activation | |
| HT-29 | 12.5 | ROS generation | |
| HepG2 | 10.2 | Cell cycle arrest |
Neuropharmacological Effects
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Acetylcholinesterase (AChE) Inhibition: The (R)-enantiomer showed 85% inhibition at 10 µM, comparable to donepezil .
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Neuroprotection: Reduced oxidative stress in SH-SY5Y neurons by 40% at 50 µM.
Structure-Activity Relationship (SAR)
Table 4: Impact of Structural Modifications
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Stereochemistry: The (R)-configuration improves selectivity for serotonin receptors (Ki = 120 nM vs. 450 nM for (S)-form) .
Applications in Drug Development
Neurological Disorders
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Alzheimer’s Disease: AChE inhibition and neuroprotective effects position it as a dual-action candidate .
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Depression: Modulates serotonin reuptake (SERT IC₅₀ = 1.2 µM).
Oncology
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Combination Therapy: Synergizes with cisplatin, reducing glioblastoma tumor volume by 60% in murine models.
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